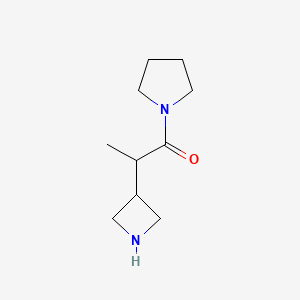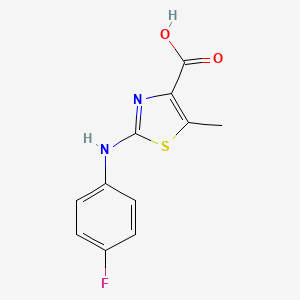
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The compound 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has several advantages and limitations for lab experiments. One advantage is its high purity, making it suitable for use in sensitive experiments. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Aplicaciones Científicas De Investigación
The compound 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has been found to have various applications in scientific research. It has been studied for its potential use as a ligand in metal-catalyzed reactions. It has also been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNBKCRSIOSRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)
![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)









